(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
Description
(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
IUPAC Name |
[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-4-3-5-13(8-11)9-17-18(20)15-7-6-14(21-12(2)19)10-16(15)22-17/h3-10H,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGGTYFTTOMFAV-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 3-methylbenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A parent compound with a similar structure but lacking the (Z)-2-(3-methylbenzylidene) and acetate groups.
2-(3-methylbenzylidene)benzofuran: Similar structure but without the 3-oxo and acetate groups.
3-oxo-2,3-dihydrobenzofuran-6-yl acetate: Lacks the (Z)-2-(3-methylbenzylidene) group.
Uniqueness
(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is unique due to the presence of both the (Z)-2-(3-methylbenzylidene) and acetate groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and biological activity compared to similar compounds.
Q & A
Basic: How can the synthesis of (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate be optimized to maximize yield and purity?
Answer:
Optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but must avoid thermal degradation of sensitive groups like the benzylidene moiety .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while dichloromethane aids in purification via vacuum distillation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to facilitate cyclization steps, as seen in analogous benzofuran syntheses .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the (Z)-isomer .
Basic: What spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups in this compound?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify the (Z)-configuration via coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) and chemical shifts of the benzylidene protons (δ 7.2–7.8 ppm) .
- IR spectroscopy : Confirm ester C=O (∼1740 cm⁻¹) and benzofuran C-O-C (∼1250 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) to distinguish from structural analogs .
Advanced: How can computational modeling resolve contradictions in reported biological activities of similar benzofuran derivatives?
Answer:
Contradictions often arise from substituent effects or assay variability. Methodological steps include:
- Docking studies : Compare binding affinities of (Z)-isomers vs. (E)-isomers to target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina .
- QSAR analysis : Correlate methoxy or methyl substituent positions (e.g., 3-methyl vs. 4-methoxy) with anti-inflammatory potency using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds or π-π interactions .
Advanced: What experimental strategies can elucidate the reaction mechanism of the benzylidene formation step?
Answer:
Mechanistic studies should combine kinetic and isotopic labeling:
- Kinetic profiling : Monitor intermediate formation via in situ FTIR or HPLC to identify rate-determining steps (e.g., aldol condensation vs. cyclization) .
- Isotopic labeling : Use ¹⁸O-labeled ketone precursors to trace oxygen incorporation into the benzofuran ring .
- DFT calculations : Map energy barriers for possible pathways (e.g., keto-enol tautomerization vs. direct cyclization) using Gaussian09 at the B3LYP/6-31G* level .
Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines for this compound?
Answer:
Systematic validation is essential:
- Cell line profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities linked to ABC transporter expression .
- Metabolic stability assays : Compare half-lives in hepatic microsomes to rule out false negatives due to rapid degradation .
- ROS detection : Use DCFH-DA probes to determine if cytotoxicity correlates with oxidative stress, a common confounding factor .
Basic: What are the recommended storage conditions to ensure the compound’s stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzylidene group .
- Humidity control : Use desiccants (silica gel) to avoid ester hydrolysis, which is accelerated in aqueous environments .
- Solvent matrix : Dissolve in anhydrous DMSO for long-term storage; avoid protic solvents like methanol .
Advanced: How can substituent modifications (e.g., methoxy vs. methyl groups) enhance target selectivity?
Answer:
Rational design strategies include:
- Pharmacophore mapping : Replace the 3-methyl group with electron-withdrawing substituents (e.g., -NO₂) to improve interactions with hydrophobic enzyme pockets .
- Bioisosteric replacement : Substitute the acetate group with a sulfonate to enhance water solubility without compromising binding .
- Crystallography : Co-crystallize analogs with target proteins (e.g., tubulin) to identify critical van der Waals contacts .
Table 1: Key Physicochemical Properties of Analogous Compounds
| Property | Value Range | Method (Reference) |
|---|---|---|
| LogP | 2.8–3.5 | HPLC (Shimadzu) |
| Aqueous solubility | <0.1 mg/mL | Shake-flask |
| Melting point | 145–152°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
